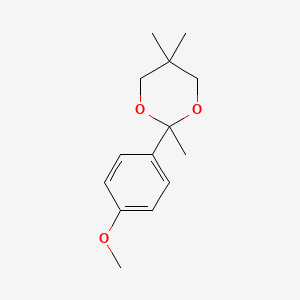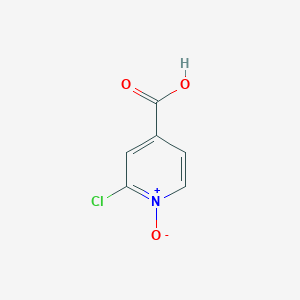
2-Chloro-1-oxo-1lambda~5~-pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-oxo-1lambda~5~-pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring substituted with a carboxylic acid group. The presence of a chlorine atom and an oxo group in the structure of this compound makes it a unique derivative of pyridinecarboxylic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-oxo-1lambda~5~-pyridine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the chlorination of pyridine-4-carboxylic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired chlorinated product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-oxo-1lambda~5~-pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxo group can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atom in substitution reactions.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used to modify the oxidation state of the oxo group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce higher oxidation state compounds .
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-oxo-1lambda~5~-pyridine-4-carboxylic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Chloro-1-oxo-1lambda~5~-pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The chlorine atom and oxo group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity . Additionally, it can interact with various cellular pathways, influencing biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): Shares the pyridinecarboxylic acid structure but lacks the chlorine and oxo groups.
Nicotinic Acid (3-Pyridinecarboxylic Acid): Another isomer of pyridinecarboxylic acid with different substitution patterns.
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Similar to 2-Chloro-1-oxo-1lambda~5~-pyridine-4-carboxylic acid but without the chlorine and oxo groups.
Uniqueness
The presence of the chlorine atom and oxo group in this compound distinguishes it from other pyridinecarboxylic acids. These functional groups confer unique reactivity and binding properties, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
83662-89-9 |
|---|---|
Molekularformel |
C6H4ClNO3 |
Molekulargewicht |
173.55 g/mol |
IUPAC-Name |
2-chloro-1-oxidopyridin-1-ium-4-carboxylic acid |
InChI |
InChI=1S/C6H4ClNO3/c7-5-3-4(6(9)10)1-2-8(5)11/h1-3H,(H,9,10) |
InChI-Schlüssel |
DTWCIKQUYUWTMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[N+](=C(C=C1C(=O)O)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Pyridinecarbonitrile, 5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-1-propyl-](/img/structure/B14422557.png)
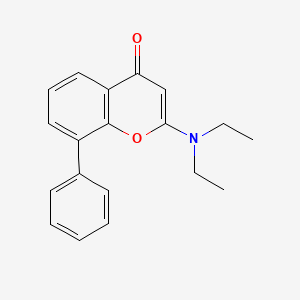
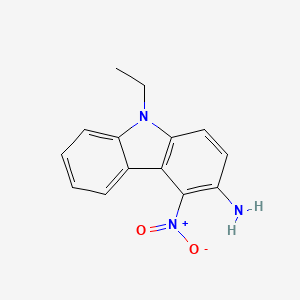


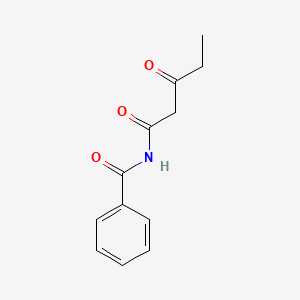

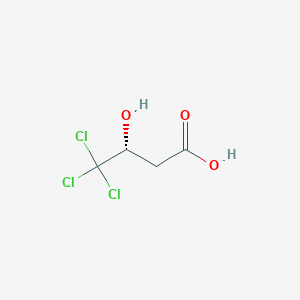
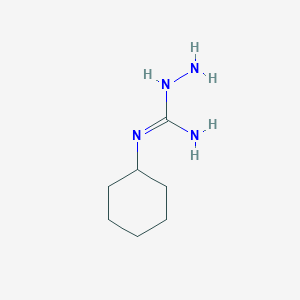

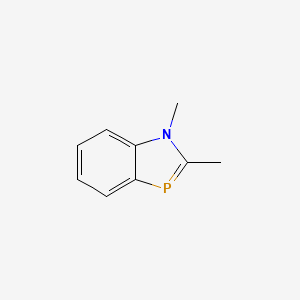
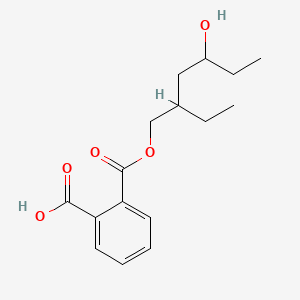
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-pyrrolidine]](/img/structure/B14422610.png)
